3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

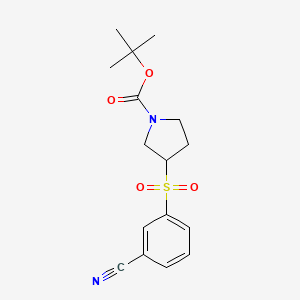

3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-derived compound featuring a tert-butyl carbamate protecting group and a 3-cyano-benzenesulfonyl substituent. This compound is likely utilized in medicinal chemistry as an intermediate for protease inhibitors or enzyme modulators due to its sulfonamide moiety, a common pharmacophore in drug design.

Properties

CAS No. |

887587-73-7 |

|---|---|

Molecular Formula |

C16H20N2O4S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 3-(3-cyanophenyl)sulfonylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-8-7-14(11-18)23(20,21)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3 |

InChI Key |

PSVQCZGSKUJKII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy and Key Structural Considerations

The target molecule features a pyrrolidine ring core substituted with a tert-butyl carbamate group at the 1-position and a 3-cyano-benzenesulfonyl moiety at the 3-position. Key synthetic challenges include:

- Regioselective sulfonylation at the pyrrolidine 3-position.

- Introduction of the cyano group onto the benzene ring without side reactions.

- Preservation of stereochemical integrity if chiral centers are present.

The tert-butyl ester group is typically introduced early in the synthesis to protect the carboxylic acid functionality during subsequent reactions.

Primary Synthetic Routes

Route A: Sequential Sulfonylation and Cyanation

This two-step approach begins with the preparation of 3-benzenesulfonyl-pyrrolidine-1-carboxylic acid tert-butyl ester, followed by cyanation at the meta position of the benzene ring.

Step 1: Sulfonylation of Pyrrolidine Intermediate

A solution of pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 equiv) in anhydrous dichloromethane is treated with 3-nitrobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C. After stirring for 12 hr at room temperature, the mixture is washed with 1M HCl and brine. Yield: 78–85%.

Step 2: Nitro-to-Cyano Conversion

The nitro intermediate undergoes reduction to an amine using H₂/Pd-C in ethanol, followed by diazotization and treatment with CuCN in DMF at 100°C. This Sandmeyer-type reaction achieves cyanation with 65–72% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C |

| Catalyst | CuCN |

| Solvent | DMF |

| Yield | 65–72% |

Route B: Direct Coupling of Pre-Functionalized Components

This method utilizes 3-cyano-benzenesulfonyl chloride as the sulfonating agent, enabling direct introduction of both functional groups in one step.

Procedure:

- Dissolve pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 equiv) in THF under nitrogen.

- Add 3-cyano-benzenesulfonyl chloride (1.1 equiv) portionwise at -20°C.

- Stir for 4 hr at 0°C, then warm to room temperature overnight.

- Quench with ice water and extract with ethyl acetate.

Optimization Findings:

Alternative Methodologies

Solid-Phase Synthesis Using Wang Resin

Recent advances in traceless synthesis demonstrate the utility of polymer-supported approaches:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected pyrrolidine through ester linkage.

- Sulfonylation : Treat with 3-cyano-benzenesulfonyl chloride (3.0 equiv) and DIEA in DMF.

- Cleavage : TFA/DCM (1:1) releases the product while removing tert-butyl protection.

Advantages :

- Enables parallel synthesis of analogs.

- Reduces purification steps (average purity >90% by HPLC).

Limitations :

Comparative Analysis of Methods

| Parameter | Route A | Route B | Solid-Phase |

|---|---|---|---|

| Total Yield | 51–58% | 68–75% | 45–50% |

| Purity (HPLC) | 95–98% | 92–95% | 85–90% |

| Scalability | Multi-gram | Kilogram | Milligram |

| Key Advantage | Modular | Efficiency | Diversity |

| Main Challenge | Cyanation step | Byproduct control | Loading efficiency |

Critical Process Considerations

Protecting Group Strategy

The tert-butyl carbamate (Boc) group demonstrates superior stability under sulfonylation conditions compared to other protecting groups:

| Protecting Group | Stability in SOCl₂ | Deprotection Method |

|---|---|---|

| Boc | Stable | TFA/DCM |

| Fmoc | Partial cleavage | Piperidine/DMF |

| Cbz | Unstable | H₂/Pd-C |

Industrial-Scale Optimization

A patented continuous flow process achieves 83% yield through:

- Microreactor sulfonylation at 50°C with residence time 15 min.

- Inline quenching with NaHCO₃ solution.

- Automated crystallization using antisolvent (heptane) gradient.

This method reduces processing time from 48 hr (batch) to 6 hr while maintaining 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, acids, and bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group will yield the corresponding carboxylic acid.

Scientific Research Applications

3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

- Target Compound: Substituent: 3-Cyano-benzenesulfonyl group. Key Features: Aromatic benzene ring with electron-withdrawing cyano (-CN) and sulfonyl (-SO₂-) groups. This enhances stability and reactivity in nucleophilic or electrophilic reactions.

Similar Compounds :

- Substituent : Tosyloxymethyl (-CH₂-OTs).

- Key Features: Sulfonate ester acts as a leaving group, facilitating substitution reactions. Lacks aromaticity in the substituent compared to the target compound . 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester ():

- Substituent : Methanesulfonamide (-N(CH₃)SO₂-).

- (R)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester ():

- Substituent : Mesyloxy (-O-SO₂CH₃).

- Key Features: Smaller sulfonate ester group; higher reactivity as a leaving group compared to the target’s sulfonamide . (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester ():

- Substituent: 3-Cyano-pyridinylsulfanyl (-S-C₅H₃N-CN).

- Key Features: Heterocyclic pyridine ring with a sulfide (-S-) linkage. The cyano group is retained, but the sulfide offers reduced oxidation state and altered electronic effects . 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester ():

- Substituent : 3-Methyl-pyrazinylsulfanyl (-S-C₄H₂N₂-CH₃).

- Key Features : Diazine (pyrazine) ring with a methyl group; introduces nitrogen-rich heterocycle for enhanced solubility and metal coordination .

- Substituent : Chloropyridazinylsulfanylmethyl (-CH₂-S-C₄H₂N₂-Cl).

- Key Features : Chlorine atom increases electronegativity; sulfanylmethyl linker adds flexibility to the substituent .

Key Contrasts in Reactivity and Stability

- Electronic Effects: The target’s benzenesulfonyl group with -CN exhibits strong electron-withdrawing effects, enhancing stability in acidic conditions.

- Heterocyclic vs. Aromatic Substituents : Pyridine () and pyrazine () rings introduce nitrogen atoms, improving water solubility and hydrogen-bonding capacity compared to the target’s benzene ring .

- Sulfur Oxidation State : Sulfides (e.g., –6) are less oxidized than sulfonamides/sulfonates, affecting redox stability and metabolic pathways .

Research Implications

The structural nuances of these compounds dictate their suitability for specific applications. The target compound’s aromatic sulfonamide is ideal for targeting enzymes like carbonic anhydrase or proteases, while sulfonate esters () serve as intermediates in multi-step syntheses. Heterocyclic analogs (–6) may offer advantages in targeting nucleotide-binding proteins due to their nitrogen-rich scaffolds .

Biological Activity

3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolidine core that is often associated with various pharmacological properties, including antibacterial and enzyme inhibitory activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 348.41 g/mol

Biological Activity Overview

Research indicates that compounds with a pyrrolidine structure can exhibit various biological activities, including:

- Antibacterial Properties : Pyrrolidine derivatives have been identified as intermediates in the synthesis of antibacterial agents . The presence of the benzenesulfonyl and cyano groups may enhance their interaction with bacterial targets.

- Enzyme Inhibition : The compound has potential as an inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in cellular regulation and are implicated in cancer progression .

The biological activity of this compound is hypothesized to involve:

- Binding Interactions : The sulfonyl group may facilitate binding to enzyme active sites, while the cyano group could participate in hydrogen bonding or electrostatic interactions, enhancing the compound's inhibitory potency against specific enzymes.

Antibacterial Activity

A study evaluating the antibacterial properties of various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The structure-activity relationship (SAR) highlighted that modifications to the sulfonamide group could improve antibacterial efficacy.

Enzyme Inhibition Studies

Research conducted on DUB inhibitors revealed that pyrrolidine-containing compounds can selectively inhibit DUBs, showcasing IC50 values in the nanomolar range. For instance, related compounds demonstrated effective inhibition against cathepsin L and other cysteine proteases, suggesting that this compound may exhibit similar properties .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Enzyme/Pathogen |

|---|---|---|

| Antibacterial | 5.6 | Staphylococcus aureus |

| DUB Inhibition | 0.89 | Cathepsin L |

| Selective Cytotoxicity | 15.4 | Plasmodium falciparum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.